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CAS No.: 7411-12-3

Cat. No.: S580066

Gloriosine, also known as N-deacetyl-N-formylcolchicine, is a predominant metabolite found in the tubers

and roots of the medicinal plant Gloriosa superba L. [1] [2] [3].

e Molecular Formula: C21H23NOs [4] [3]

e Molecular Weight: 385.41 g/mol [3]

e CAS Number: 7411-12-3 [3]

¢ Structural Relationship to Colchicine: The core structure consists of a trimethoxyphenyl ring (Ring
A), a seven-membered ring (Ring B), and a tropolone ring (Ring C). The key difference from
colchicine is the substitution at the C-7 position on ring B, where gloriosine has a formamide group
(-NH-CHO) instead of an acetamide group (-NH-CO-CHs) found in colchicine [1] [2].

Mechanism of Action: Microtubule Targeting

Gloriosine exerts its biological effect primarily by binding to tubulin and disrupting microtubule dynamics,

similar to colchicine.

The diagram below illustrates the established mechanism of action by which gloriosine disrupts cell division.
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Gloriosine binds tubulin, inhibits microtubule polymerization, and triggers cell death.

¢ High-Affinity Binding at the Colchicine Site: In silico molecular docking studies show gloriosine
binds to the colchicine binding site (CBS) on B-tubulin with a high binding affinity, calculated at -7.5
kcal/mol, which is comparable to colchicine itself (-7.4 kcallmol) [1]. The binding pose of gloriosine
shows more than 85% overlap with co-crystallized colchicine [1].

¢ Key Molecular Interactions: Gloriosine forms hydrophobic interactions with critical amino acid
residues in the CBS, including aSer178, aThrl79, BLys254, BLeu255, BAsn258, and BLys352.
Unlike colchicine, gloriosine does not form a hydrogen bond with aSer178 but interacts with two
additional hydrophobic sites: BAsn350 and BVal351 [1].

e Cellular Phenotypes: Treatment with gloriosine induces characteristic abnormalities in cell division,
including C-metaphase arrest (condensed chromosomes unable to align at the metaphase plate),
enlarged nuclei, and increased nuclear material, as confirmed by in vivo studies and transmission
electron microscopy [1].

Experimental Data on Antiproliferative Activity
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Gloriosine demonstrates significant and selective cytotoxic activity against a broad panel of human cancer

cell lines.

The table below summarizes the antiproliferative activity (ICso values) of gloriosine against various human

cancer cell lines, as determined by MTT assay after 48 hours of treatment [2].

Cell Line Tissue Origin Gloriosine ICso (NM)
A549 Lung 32.61
HCT-116 Colon 35.84
MIA PaCa-2 Pancreas 38.02
PC-3 Prostate 40.17
MCF-7 Breast 41.92
MDA-MB-231 Breast 43.82
HeLa Cervix 45.71
HL-60 Leukemia 49.67
RKO Colon 54.39
HepG2 Liver 58.21
K-562 Leukemia 62.33
SH-SY5Y Neuroblastoma 71.64
A-431 Skin 82.95
SKOV-3 Ovary 91.46
DU-145 Prostate 100.28
MCF-10A Normal Breast 700.48
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Key experimental findings include:

¢ Potent and Selective Cytotoxicity: Gloriosine exhibited potent activity across all tested cancer cell
lines, with ICso values in the nanomolar range, while showing significantly lower potency (~7-fold
higher ICso) against normal breast cells (MCF-10A), indicating a potential selective window [2].

¢ Induction of Apoptosis: Gloriosine treatment was found to form apoptotic bodies, confirming it
induces programmed cell death [2].

¢ Anti-Metastatic Potential: In a wound healing assay, gloriosine effectively inhibited the migration
of A549 lung cancer cells, suggesting it may suppress metastatic spread [2].

¢ In Vivo Anti-mitotic Activity: In the Allium cepa (onion) root tip model, gloriosine treatment reduced
the mitotic index to about 14% compared to 24% in the control, demonstrating its capacity to halt cell
division in living tissue [1].

Key Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key

methodologies used in the cited studies.

Molecular Docking Protocol

¢ Protein Preparation: The 3D structure of tubulin (e.g., PDB ID 1SAQ) is prepared by removing water
molecules and co-crystallized ligands, followed by the addition of hydrogen atoms and assignment of
partial charges [1].

¢ Ligand Preparation: The 3D structure of gloriosine is drawn and energy-minimized using chemical
software. The structure is converted into a suitable format (e.g., PDBQT) for docking, assigning
Gasteiger charges and defining rotatable bonds [1].

¢ Docking Parameters: Docking is performed using programs like AutoDock Vina. The grid box is
centered on the colchicine binding site with dimensions typically around 60x60x60 points and a grid
spacing of 1.0 A [1] [5].

¢ Interaction Analysis: The resulting docking poses are visualized and analyzed using tools like
LigPlot+ and PyMOL to map the 2D and 3D interaction profiles [1].

In Vitro Antiproliferative Assay (MTT)

¢ Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and
allowed to adhere overnight [2].
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e Compound Treatment: Gloriosine is dissolved in DMSO and serially diluted in cell culture medium.
Cells are treated with a range of concentrations of gloriosine. Control wells receive an equal volume
of DMSO vehicle [2].

¢ Incubation and MTT Addition: Cells are incubated for a defined period (e.g., 48 hours). Then, 10-
20 pL of MTT solution (5 mg/mL) is added to each well and incubated for 2-4 hours to allow
formazan crystal formation [2].

¢ Solubilization and Quantification: The culture medium is carefully removed, and 100-150 pL of
DMSO is added to each well to dissolve the formazan crystals. The absorbance is measured at 570
nm using a microplate reader [2].

o Data Analysis: The percentage of cell viability is calculated, and the ICso value is determined from
the dose-response curve using non-linear regression analysis [2].

Pharmacological and Toxicity Profile

Early-stage profiling suggests gloriosine has promising drug-like properties, though with noted toxicity

concerns.

e ADMET and Drug-Likeness: In silico predictions indicate that gloriosine complies with Lipinski's
rule of five, suggesting good oral bioavailability potential. It has high predicted gastrointestinal
absorption, does not cross the blood-brain barrier, and has good aqueous solubility [1].

¢ Toxicity Classification: Gloriosine is predicted to belong to toxicity class Il (moderately toxic) with a
reported LDso of 6 mglkg in rodent models [1]. As a constituent of G. superba, which is known to be
highly poisonous, its consumption can lead to severe toxicity in humans, including gastrointestinal
effects, bone marrow suppression, and multi-organ failure, followed weeks later by anagen effluvium
(sudden hair loss) [6] [7].

Conclusion and Future Perspectives

Gloriosine emerges as a strong candidate for further investigation as an anticancer agent. Its well-defined
mechanism of action, potent and selective cytotoxicity across a wide range of cancers, and acceptable

preliminary drug-likeness profile make it a valuable lead compound. Future research should focus on:

e Comprehensive in vivo efficacy and toxicity studies in mammalian models.

¢ Medicinal chemistry optimization to improve its potency and therapeutic window.

¢ Detailed mechanistic studies to fully elucidate its effects on microtubule dynamics and its
apoptosis-inducing pathways.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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